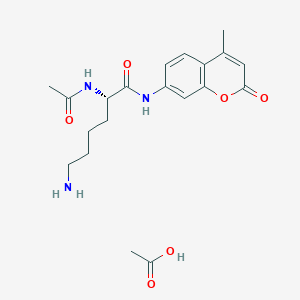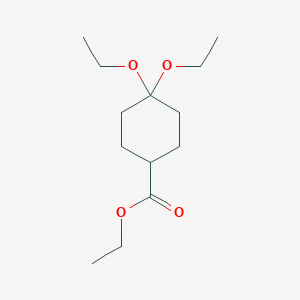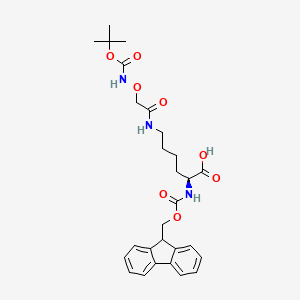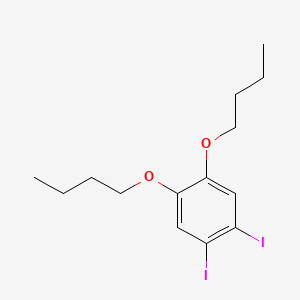
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane (5-BCPD) is a chemical compound that has been studied extensively due to its unique properties and potential applications. 5-BCPD is a colorless, volatile liquid that has a low boiling point and is soluble in most organic solvents. It is a highly reactive compound, making it a useful reagent in organic synthesis. 5-BCPD has a wide range of applications in the scientific community, including as a catalyst in organic synthesis, as a reagent in organic reactions, and as a fluorescent probe in biological systems.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% has a wide range of applications in the scientific community. It has been used as a catalyst in organic synthesis, as a reagent in organic reactions, and as a fluorescent probe in biological systems. In organic synthesis, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% can be used to catalyze the aldol condensation reaction, which is a type of reaction used to synthesize aldehydes and ketones. In organic reactions, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% can be used to synthesize a variety of compounds, such as esters, amides, and nitriles. In biological systems, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% can be used as a fluorescent probe to study the structure and function of proteins and other biological molecules.
Mecanismo De Acción
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% has a unique mechanism of action. It is believed to work by forming a complex with the substrate, which then undergoes a series of chemical reactions to form the desired product. The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% is not fully understood, but it is believed to involve a series of electron transfer reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% are not well understood. However, it has been shown to have some effects on certain biological systems. In particular, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to have some effects on cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% has several advantages and limitations for use in laboratory experiments. One advantage of 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% is that it is a highly reactive compound, making it a useful reagent in organic synthesis. In addition, it is a colorless, volatile liquid that has a low boiling point and is soluble in most organic solvents. However, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% is highly toxic and should be handled with care. In addition, it is a highly reactive compound, so it can cause unwanted side reactions in some cases.
Direcciones Futuras
The potential applications of 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% are vast and there are numerous future directions for research. One potential application is in the development of new catalysts for organic synthesis. In addition, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% could be used to synthesize new compounds with unique properties, such as fluorescent probes for biological imaging. Furthermore, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% could be used to study the structure and function of proteins and other biological molecules. Finally, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% could be used to develop new drugs with improved pharmacological properties.
Métodos De Síntesis
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-bromo-5-chlorophenol with ethylene glycol in the presence of a base catalyst, such as potassium carbonate. This reaction produces the intermediate 2-(2-hydroxyethyl)-5-bromo-2-chlorophenol. The second step involves the reaction of the intermediate with phosphorous oxychloride in the presence of a base catalyst, such as potassium carbonate. This reaction produces 2-(5-bromo-2-chlorophenyl)-1,3-dioxolane.
Propiedades
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUJVDQLMDGBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)





